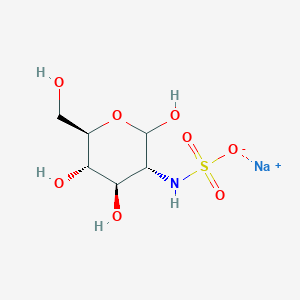

D-Glucosamine 2-sufate sodium salt

Description

Origin and Biosynthesis of Glucosamine (B1671600) and its Sulfate (B86663) Derivatives

Glucosamine is a naturally occurring amino sugar and one of the most abundant monosaccharides on Earth. wikipedia.orgbionity.com It is a key component of chitin, which forms the exoskeletons of crustaceans and other arthropods, and is also found in the cell walls of fungi, as well as in animal bones and bone marrow. wikipedia.orgacs.org The D-enantiomer is the form of glucosamine that exists in nature. acs.org

The biosynthesis of glucosamine in humans begins with fructose-6-phosphate (B1210287) and glutamine. wikipedia.orgbionity.com Through the action of the enzyme glutamine—fructose-6-phosphate transaminase, glucosamine-6-phosphate is synthesized. This is the initial and rate-limiting step of the hexosamine biosynthesis pathway. wikipedia.orgbionity.com The final product of this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc), which serves as a crucial precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orgbionity.com The regulation of this pathway and its potential role in human diseases are still areas of active investigation. bionity.com

Sulfate derivatives of glucosamine, such as D-Glucosamine 2-sulfate sodium salt, are of significant interest in research. The sulfation of glucosamine is a critical process in the formation of complex macromolecules like heparan sulfate. sussex-research.com The chemical synthesis of various sulfated D-glucosamine derivatives has been a focus of research to create libraries of compounds for evaluating their biological activities, such as their effects on cell proliferation. nih.gov

Comparative Analysis of Glucosamine Salt Forms: A Research Perspective

In the context of research, the choice of glucosamine salt form can be critical, with glucosamine sulfate and glucosamine hydrochloride being the most commonly studied.

Glucosamine Sulfate vs. Glucosamine Hydrochloride in Research Contexts

A significant body of research has been conducted on glucosamine sulfate, making it a historically more studied form. justvitamins.co.uk However, studies involving glucosamine hydrochloride have often produced similar results. askthescientists.com Some research suggests that the sulfate moiety in glucosamine sulfate may play a role in its biological activity, as sulfur is essential for cartilage repair. flexcin.com Conversely, other studies indicate that after oral administration, glucosamine sulfate is broken down into glucosamine and sulfate ions, and there is no conclusive evidence that the sulfate component contributes to the observed benefits. askthescientists.com It has also been noted that some commercially available glucosamine sulfate is actually a combination of glucosamine hydrochloride with potassium sulfate. askthescientists.com

From a chemical perspective, glucosamine hydrochloride offers a more concentrated form of glucosamine, typically containing around 83% glucosamine, compared to approximately 75% in the sulfate form. justvitamins.co.uk While some studies suggest that glucosamine sulfate may have better absorption, other research has found no significant difference in absorption or bioavailability between the two forms. donausa.com The research on the efficacy of glucosamine hydrochloride is considered less extensive than that of the sulfate form. donausa.comcollagensei.com

Considerations of Stability and Hygroscopicity in Research Formulations

The stability and hygroscopicity of glucosamine salts are important practical considerations in research formulations. Pure glucosamine is unstable and highly hygroscopic, meaning it readily absorbs moisture from the air and can degrade. researchgate.net To be used in research and commercial products, it needs to be stabilized as a salt. researchgate.net

Glucosamine sulfate is known to be particularly hygroscopic, which can hinder its direct use in pharmaceutical formulations. researchgate.net To address this, it is often stabilized by forming double or mixed salts, commonly with alkali chlorides. researchgate.net However, some research indicates that these "stabilized" forms may actually be physical mixtures of the more stable glucosamine chloride and the respective alkali sulfates. researchgate.net

In contrast, glucosamine hydrochloride is considered more naturally stable and far less hygroscopic, not requiring the addition of salt for stabilization. justvitamins.co.uknih.gov Studies have shown that glucosamine hydrochloride can exhibit minimal moisture sorption compared to the highly hygroscopic nature of chondroitin (B13769445) sulfate, another compound often studied in conjunction with glucosamine. nih.gov The crystalline nature of glucosamine hydrochloride contributes to its stability, whereas chondroitin sulfate is amorphous. nih.gov

Historical Context of Preclinical Research on Glucosamine Sulfate

Preclinical research on glucosamine sulfate has a considerable history, with numerous studies investigating its mechanisms of action, primarily in the context of osteoarthritis. nih.gov These in vitro and animal studies have been crucial in forming the basis for subsequent clinical trials.

Early preclinical research focused on the role of glucosamine sulfate as a precursor for the synthesis of glycosaminoglycans, which are essential components of joint cartilage. adeeva.com The theory was that providing an exogenous source of glucosamine could help stimulate the production of these crucial structural molecules. scispace.com

In vitro studies have demonstrated that glucosamine sulfate can have anti-inflammatory effects by attenuating the activation of NF-κB, a key signaling pathway involved in inflammation. nih.gov It has also been shown to suppress the expression of matrix metalloproteinases (MMPs), enzymes that contribute to the degradation of the cartilage matrix. glpbio.com

Animal models have been extensively used to study the effects of glucosamine sulfate. For example, in a mouse model of spontaneous osteoarthritis, glucosamine sulfate was shown to delay the breakdown of cartilage. nih.gov Similarly, in a rat model where osteoarthritis was surgically induced, administration of glucosamine sulfate resulted in lower levels of cartilage degradation and synovial inflammation. nih.gov A systematic review of preclinical animal studies from 2000 to 2021 identified 22 studies investigating the effects of glucosamine and chondroitin sulfate, with the majority conducted in rats and rabbits. mdpi.com However, the results from these animal studies have been heterogeneous, leading to ongoing debate about its efficacy as a disease-modifying agent. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTBTPAPJHFBJM-NSEZLWDYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are indispensable for separating and quantifying D-Glucosamine 2-sulfate sodium salt from complex mixtures and for differentiating it from other related compounds.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of glucosamine (B1671600) salts. However, the inherent lack of a UV-absorbing chromophore in the glucosamine molecule necessitates specific strategies for detection. oup.comnih.gov

To overcome the detection challenge, pre-column derivatization is a widely adopted strategy. This involves reacting the glucosamine molecule with a labeling agent to attach a chromophore or fluorophore that can be readily detected. One of the most effective and widely validated derivatization reagents is N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su). nih.govresearchgate.netnih.gov

The principle of this method involves the release of the glucosamine free base from its salt form, which is then derivatized with FMOC-Su. nih.gov The resulting derivative is separated by reverse-phase HPLC and quantified using UV detection. researchgate.netnih.gov A collaborative study involving 12 laboratories demonstrated the robustness and reliability of the HPLC method with FMOC-Su derivatization for determining glucosamine in various materials. nih.govnih.gov The study reported excellent reproducibility, with relative standard deviations (RSD) for reproducibility between laboratories being no more than 4.0%. nih.gov The method also showed good specificity and accuracy, with average recoveries of 99.0% and 101% at different spike levels. nih.govresearchgate.net

It is important to note that glucosamine exists as two anomers (α and β) in aqueous solutions, and their interconversion leads to two peaks in the chromatogram. nih.govnih.gov For accurate quantification, the sum of the areas of both anomeric peaks is used. nih.gov Another derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), has also been successfully used for the quantification of glucosamine in supplements via HPLC with fluorescence detection (HPLC-FLD). nifc.gov.vn

Other derivatization reagents that have been explored for glucosamine analysis include o-phthalaldehyde (B127526) (OPA)–3-mercaptobutyric acid and phenylisothiocyanate (PITC). oup.comredalyc.org

Table 1: Key Parameters of a Validated HPLC-FMOC-Su Method

| Parameter | Value |

| Derivatization Reagent | N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su) |

| Detection Method | UV Detection |

| Inter-laboratory Reproducibility (RSD) | ≤ 4.0% nih.gov |

| Average Recovery | 99.0% - 101% nih.gov |

| Quantification | Sum of α and β anomer peak areas nih.gov |

Recent advancements have led to the development of direct analysis methods that circumvent the need for derivatization. One such technique is High-Performance Liquid Chromatography coupled with Corona Charged Aerosol Detection (HPLC-CAD). nih.gov This method allows for the analysis of underivatized glucosamine hydrochloride and sulfate (B86663). nih.gov

A developed HPLC-CAD method demonstrated the ability to separate and quantify glucosamine within a short run time of 6 minutes. nih.gov The method was validated for linearity, accuracy, precision, and reproducibility, with the relative standard deviations for intra- and inter-day accuracy and precision being less than 4%. nih.govplos.org This direct approach simplifies the analytical workflow and offers a rapid and effective alternative for quality control. nih.gov Another detector that can be used for the analysis of underivatized glucosamine is the Evaporative Light Scattering Detector (ELSD). sielc.comscielo.br

Differentiation from Other Glucosamine Salts and Amino Sugars

A significant advantage of chromatographic methods is their ability to differentiate D-Glucosamine 2-sulfate sodium salt from other glucosamine salts, such as glucosamine hydrochloride, and other amino sugars that may be present in a sample. nih.gov For instance, 1 gram of an industrial glucosamine sulfate raw material may contain approximately 0.59 grams of glucosamine free base, whereas 1 gram of glucosamine hydrochloride contains about 0.83 grams. nih.gov HPLC methods can effectively separate and quantify the active glucosamine content, regardless of the salt form. nih.gov

Furthermore, methods like HPLC-CAD have been shown to successfully separate glucosamine from other commonly co-formulated amino sugars, such as chondroitin (B13769445) sulfate. nih.gov The ability to resolve these different compounds is critical for verifying the composition and purity of glucosamine-containing products. Colorimetric methods have also been described for the quantitative determination of glucosamine, galactosamine, and muramic acid in mixtures without prior chromatographic separation. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in D-Glucosamine 2-sulfate sodium salt, serving as a "fingerprint" for its identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to obtain a unique vibrational spectrum of a molecule. This spectrum acts as a molecular fingerprint and can be used for identification and quality control purposes. researchgate.net The FTIR spectrum of D-Glucosamine 2-sulfate sodium salt will exhibit characteristic absorption bands corresponding to its various functional groups, such as O-H, N-H, C-H, S=O (from the sulfate group), and C-O bonds.

Research has utilized FTIR spectroscopy to analyze the homogeneity and purity of glucosamine raw materials. researchgate.net By comparing the FTIR spectra of different batches or suppliers against a reference standard, it is possible to identify any inconsistencies or the presence of impurities. researchgate.net The analysis of FTIR spectra can reveal subtle structural differences that may not be apparent through other methods. For instance, studies have used FTIR in conjunction with quantum chemical density functional theory (DFT) calculations to perform detailed vibrational analysis of related compounds like N-acetyl-alpha-D-glucosamine. nih.gov The spectra for dextran (B179266) sulfate sodium salt show characteristic peaks for sulfo-groups that can be used for identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of carbohydrates like D-Glucosamine 2-sulfate sodium salt. mdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are instrumental in identifying individual sugar residues, determining their anomeric configurations, and confirming the positions of interglycosidic linkages and substituent groups. nih.govresearchgate.net

For D-Glucosamine 2-sulfate sodium salt, ¹H NMR spectroscopy is used to identify the protons within the molecule. The anomeric proton (H-1) signal is typically found in the downfield region of the spectrum due to the deshielding effect of the adjacent ring oxygen and the nitrogen atom. researchgate.net The presence of the sulfate group at the C-2 position influences the chemical shift of the attached proton (H-2), causing a downfield shift compared to unsubstituted glucosamine. The coupling constants (J-values) between adjacent protons, particularly between H-1 and H-2, are crucial for determining the anomeric configuration (α or β). researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of each carbon atom is sensitive to its local electronic environment. The carbon atom bearing the sulfate group (C-2) will exhibit a characteristic downfield shift. The anomeric carbon (C-1) also has a distinctive chemical shift that aids in structural confirmation. While specific spectral data for D-Glucosamine 2-sulfate sodium salt is not extensively published in readily available literature, the principles of NMR analysis of sulfated polysaccharides confirm that the position of the sulfate group creates a distinct spectral signature. researchgate.net Purity assessments of commercial D-Glucosamine 2-sulfate sodium salt have been reported using NMR, indicating its utility in quality control. sussex-research.com

Table 1: Expected ¹H and ¹³C NMR Characteristics for D-Glucosamine 2-sulfate

| Nucleus | Expected Observation | Structural Information Gained |

|---|---|---|

| ¹H | Distinct chemical shift for the anomeric proton (H-1). Downfield shift of H-2 proton due to the adjacent sulfate group. | Confirmation of the glucosamine ring structure and indication of substitution at the C-2 position. |

| ¹H | Coupling constants (J-values), especially J(H-1, H-2). | Determination of the anomeric configuration (α or β). |

| ¹³C | Characteristic downfield chemical shift for the carbon atom bonded to the sulfate group (C-2). | Unambiguous confirmation of the C-2 sulfation site. |

| 2D NMR (HSQC, HMBC) | Correlation peaks between protons and their directly attached carbons (HSQC) or long-range coupled carbons (HMBC). | Complete assignment of all proton and carbon signals, confirming the overall molecular structure. mdpi.com |

Mass Spectrometry in the Analysis of Glucosamine Sulfates

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of glucosamine sulfates. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the analysis of these polar, thermally labile compounds, often in negative ion mode due to the anionic nature of the sulfate group. scienceopen.com

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), provides detailed structural information through the analysis of fragmentation patterns. nih.govacs.org The position of the sulfate group on the glucosamine ring significantly influences the fragmentation pathways. nih.gov For glucosamine sulfates, a common fragmentation pathway involves the loss of the sulfate group as SO₃ (80 Da) or HSO₄⁻ (97 Da). nih.govnih.gov

The analysis of glucosamine sulfoforms by ESI-MS/MS reveals that the stability of the parent ion and the rates of fragmentation are dependent on the sulfate position. nih.gov For instance, distinguishing between glucosamine isomers, such as those with 3-O-sulfate versus 6-O-sulfate, is possible through distinct fragmentation patterns. acs.org While specific fragmentation data for D-Glucosamine 2-sulfate is not detailed in the provided context, the general principles suggest that it would produce a characteristic spectrum. The fragmentation would likely involve glycosidic cleavages, which produce B, C, Y, and Z ions, and cross-ring cleavages (A and X ions), providing information about the location of the sulfate group. scienceopen.comnih.gov The stabilization of the sulfate group, for example by ensuring full deprotonation through the addition of NaOH, can minimize the otherwise dominant loss of SO₃ and facilitate more informative glycosidic and cross-ring cleavages. nih.gov

Table 2: Common Fragment Ions in Mass Spectrometry of Glucosamine Sulfates

| Fragment Type | Description | Information Provided |

|---|---|---|

| [M-H]⁻ or [M-Na]⁻ | Pseudomolecular ion | Molecular weight of the compound. |

| Loss of SO₃ | Neutral loss of 80 Da | Indicates the presence of a sulfate group. nih.gov |

| Loss of HSO₄⁻ | Loss of a hydrogensulfate ion (97 Da) | Characteristic fragment indicating a sulfate ester. acs.org |

| B and Y ions | Glycosidic bond cleavage | Sequence information in oligosaccharides. scienceopen.com |

| Cross-ring fragments (A, X) | Cleavage of bonds within the pyranose ring | Helps to pinpoint the location of substituents like the sulfate group. nih.gov |

Thermal and Solubility Characterization Relevant to Research Formulations

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the physicochemical properties of D-Glucosamine 2-sulfate sodium salt, providing crucial information for its handling and formulation in research settings.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Studies on D-Glucosamine 2-sulfate sodium salt have identified its decomposition temperature using this method. researchgate.netlboro.ac.uk This information is vital for determining the upper-temperature limits for processing and storage to prevent thermal degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions. Research has utilized DSC to determine the melting temperature of D-Glucosamine 2-sulfate sodium salt. researchgate.netlboro.ac.uk For a related compound, a mixed salt of glucosamine sulphate and sodium chloride, the melting point was reported to be above 300°C, with partial decomposition occurring above 200°C. google.com The thermal denaturation of enzymes related to glucosamine metabolism has also been studied by DSC, although this provides indirect relevance. nih.gov

Table 3: Thermal Properties of Glucosamine Sulfates

| Technique | Parameter Measured | Reported Findings for Glucosamine Sulfates |

|---|---|---|

| TGA | Decomposition Temperature | Decomposition temperature has been determined for D-Glucosamine 2-sulfate sodium salt. researchgate.netlboro.ac.uk |

| DSC | Melting Temperature | Melting temperature has been determined for D-Glucosamine 2-sulfate sodium salt. researchgate.netlboro.ac.uk A related mixed salt melts above 300°C. google.com |

Solubility Studies in Aqueous and Organic Solvent Systems

The solubility of D-Glucosamine 2-sulfate sodium salt is a critical parameter for its application in research, particularly for preparing solutions for in vitro studies or for purification and crystallization processes.

Comprehensive studies have systematically measured the solubility of D-Glucosamine 2-sulfate sodium salt in water and various binary aqueous mixtures. researchgate.netlboro.ac.uk The solubility in water is significantly high, reported to be 125 mg/mL, which is approximately three orders of magnitude higher than its solubility in alcohols. researchgate.netglpbio.com Solubility increases with rising temperature. researchgate.netlboro.ac.uk

In contrast, its solubility in non-polar organic solvents is very limited. It is reported as practically insoluble (<0.1%) in acetone, acetonitrile, tetrahydrofuran, and dioxan. google.com It is considered insoluble in solvents such as benzene, chloroform, carbon tetrachloride, methylene (B1212753) chloride, and ethyl ether. google.com This solubility profile, being highly soluble in water and insoluble in most organic solvents, is characteristic of a polar, ionic compound.

Table 4: Solubility of D-Glucosamine 2-sulfate sodium salt in Various Solvents

| Solvent System | Reported Solubility | Reference |

|---|---|---|

| Water (H₂O) | 125 mg/mL (ultrasonication may be needed) | glpbio.com |

| Water | Significantly higher than in alcohols; increases with temperature | researchgate.netlboro.ac.uk |

| Methanol, Ethanol, n-Propanol | About three orders of magnitude lower than in water | researchgate.netlboro.ac.uk |

| Acetone, Acetonitrile, Tetrahydrofuran, Dioxan | Practically insoluble (<0.1% w/v) | google.com |

| Benzene, Chloroform, Carbon Tetrachloride, Methylene Chloride, Ethyl Ether | Insoluble | google.com |

Influence of Solvent Interactions on Dissolution Behavior

The interactions between D-Glucosamine 2-sulfate sodium salt and the solvent system profoundly affect its dissolution behavior. The dissolution of a solute is a complex process governed by the thermodynamics of mixing, including the Gibbs energy, enthalpy, and entropy of the solution. lboro.ac.uk

For D-Glucosamine 2-sulfate sodium salt, its high solubility in water is driven by favorable interactions between the polar functional groups of the glucosamine molecule (hydroxyl, amino, and sulfate groups) and water molecules through hydrogen bonding. The ionic nature of the sodium salt further enhances its interaction with the polar water solvent.

Crystallographic Analysis of D-Glucosamine 2-sulfate sodium salt Structures

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids at the atomic level. The crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate, a form of D-Glucosamine 2-sulfate sodium salt, has been determined by direct methods. nih.gov

This analysis revealed that the compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.gov The sugar ring adopts the expected ⁴C₁ chair conformation. The geometry of the N-sulfate group was found to be comparable to that observed in other monosaccharide O-sulfates. nih.gov

The crystal structure also provides insight into the coordination environment of the sodium ion and the hydrogen-bonding network. The sodium ion is octahedrally coordinated, interacting with the ring oxygen, two hydroxyl groups, one oxygen from the sulfate group, and two water molecules. nih.gov This extensive network of interactions contributes to the stability of the crystal lattice. This detailed structural information is invaluable for understanding the compound's solid-state properties and its interactions at a molecular level.

Table 5: Crystallographic Data for 2-Sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate

| Parameter | Reported Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimension (a) | 7.713 Å |

| Unit Cell Dimension (b) | 9.390 Å |

| Unit Cell Dimension (c) | 17.222 Å |

| Sugar Ring Conformation | ⁴C₁ (chair) |

| Sodium Ion Coordination | Octahedral |

Data sourced from a study by Helliwell et al. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interactions with Cellular Receptors and Signaling Pathways

The anti-inflammatory and chondroprotective effects of D-Glucosamine 2-sulfate sodium salt in preclinical models are understood to be mediated through its interaction with key cellular receptors and the subsequent modulation of intracellular signaling cascades. These interactions are pivotal in interrupting the pathological processes that characterize cartilage degradation.

The cell surface receptor CD44 is integral to leukocyte recruitment and immune system regulation, with its binding to the extracellular matrix component hyaluronan being a tightly controlled process. nih.gov In immune cells like macrophages, the level of chondroitin (B13769445) sulfation on the CD44 receptor itself can dynamically regulate its affinity for hyaluronan. nih.gov Inflammatory conditions can alter this sulfation pattern, thereby increasing CD44-mediated binding. nih.gov While direct binding studies of D-Glucosamine 2-sulfate to CD44, Toll-like receptor 4 (TLR4), or Intercellular Adhesion Molecule 1 (ICAM1) on chondrocytes are not extensively detailed in the available literature, its nature as a sulfated monosaccharide suggests a potential role in modulating receptor-ligand interactions that are sensitive to sulfation patterns. In human primary chondrocytes, a related compound, D-Glucosamine-2-sulfate, has been shown to stimulate adhesion to fibronectin at a concentration of 50 μM, a process often mediated by cell surface receptors. glpbio.com

A central mechanism for the anti-inflammatory action of glucosamine (B1671600) derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In preclinical studies using human osteoarthritic chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), Glucosamine Sulfate (B86663) (GS) demonstrated a significant, dose-dependent inhibition of NF-κB activity. nih.gov This inhibition prevents the transcription of numerous genes involved in the inflammatory and catabolic processes in cartilage.

The mechanism of NF-κB inhibition involves interfering with the nuclear translocation of its key protein subunits, p50 and p65. nih.gov Furthermore, GS treatment was found to increase the cytoplasmic levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation. nih.gov

Table 1: Research Findings on NF-κB Modulation

| Compound | Cell Model | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| Glucosamine Sulfate | Human Osteoarthritic Chondrocytes | IL-1β | Inhibited NF-κB activity in a dose-dependent manner. | nih.gov |

| Glucosamine Sulfate | Human Osteoarthritic Chondrocytes | IL-1β | Inhibited nuclear translocation of p50 and p65 proteins. | nih.gov |

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines, growth factors, and hormones that are central to the immune response. worktribe.com Dysregulation of the JAK/STAT pathway is implicated in inflammatory conditions. worktribe.com The pathway's members, including JAK1, JAK2, JAK3, TYK2, and various STAT proteins, are activated by specific cytokines and are crucial for mediating neuroinflammation and immune cell polarization. worktribe.comnih.gov

D-Glucosamine 2-sulfate's ability to suppress the expression of multiple pro-inflammatory cytokines suggests an upstream modulatory effect on signaling cascades like the JAK/STAT pathway. By inhibiting the synthesis of cytokines, the compound effectively reduces the ligands available to activate this pro-inflammatory signaling route. Similarly, its demonstrated efficacy in IL-1β-stimulated chondrocytes points to a direct interference with the IL-1β signaling pathway, a key driver of inflammation and cartilage degradation in osteoarthritis. glpbio.comnih.gov

Regulation of Gene Expression and Protein Synthesis

The modulation of intracellular signaling pathways by D-Glucosamine 2-sulfate sodium salt translates into significant downstream effects on the expression of genes and the synthesis of proteins that are critical to the inflammatory process and tissue degradation.

In vitro studies have provided direct evidence of the suppressive effects of D-Glucosamine 2-sulfate on pro-inflammatory gene expression. In a model using IL-1β-activated human chondrosarcoma SW1353 cells, D-Glucosamine-2-sulfate (GlcN-2S) was shown to reduce the expression of key inflammatory markers. glpbio.com At a minimum effective concentration of 1 μM, it successfully decreased the expression of Interleukin-1 beta (IL-1β), Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). glpbio.com Glucosamine sulfate has also been shown to inhibit the gene expression and protein synthesis of COX-2 induced by IL-1β in human osteoarthritic chondrocytes. nih.gov

Table 2: Research Findings on Pro-inflammatory Gene Suppression

| Compound | Cell Model | Stimulus | Suppressed Genes | Effective Concentration | Reference |

|---|---|---|---|---|---|

| D-Glucosamine-2-sulfate | Human chondrosarcoma SW1353 | IL-1β | IL-1β, COX-2, IL-6, TNF-α | 1 μM | glpbio.com |

A crucial aspect of the chondroprotective activity of D-Glucosamine 2-sulfate is its ability to inhibit enzymes that degrade the extracellular matrix of cartilage. The proteolytic loss of aggrecan is an early event in cartilage degradation, primarily mediated by aggrecanases like A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). nih.gov

Table 3: Research Findings on Matrix Degrading Enzymes

| Compound | Cell Model | Stimulus | Inhibited Enzymes | Mechanism | Reference |

|---|---|---|---|---|---|

| D-Glucosamine-2-sulfate | Human chondrosarcoma SW1353 | IL-1β | MMP-3, ADAMTS-5 | Limits expression | glpbio.com |

Stimulation of Extracellular Matrix Component Synthesis (e.g., Proteoglycans, Aggrecan)

Research indicates that D-glucosamine 2-sulfate sodium salt can influence the production of key components of the extracellular matrix, which is crucial for the structural integrity of tissues like cartilage.

Proteoglycan Production: In-vitro studies using human primary chondrocytes have demonstrated that D-glucosamine 2-sulfate (GlcN-2S) can stimulate the production of proteoglycans. glpbio.com Specifically, treatment with GlcN-2S at a concentration of 10 μg/mL was shown to enhance proteoglycan synthesis. glpbio.com Proteoglycans are essential macromolecules in the extracellular matrix, contributing to its hydration and resistance to compressive forces. nih.gov

Aggrecan Synthesis: Further investigations have explored the effect of glucosamine sulfate on aggrecan, a major proteoglycan in articular cartilage. In cultured human osteoarthritis articular chondrocytes, treatment with glucosamine sulfate (GS) led to a dose-dependent increase in the levels of aggrecan core protein. nih.gov This effect was observed to be linked to an increase in aggrecan mRNA levels, suggesting that GS may stimulate the gene expression of this critical matrix component. nih.gov

| Cell Type | Compound | Concentration | Observed Effect |

| Human Primary Chondrocytes | D-Glucosamine 2-sulfate (GlcN-2S) | 10 µg/mL | Stimulation of proteoglycan production glpbio.com |

| Human Osteoarthritis Articular Chondrocytes | Glucosamine sulfate (GS) | 1.0-150 µM | Dose-dependent increase in aggrecan core protein levels nih.gov |

Cellular Redox Homeostasis and Antioxidant Effects

The balance between oxidants and antioxidants, known as redox homeostasis, is critical for normal cellular function. Studies have investigated the role of glucosamine derivatives in modulating this balance.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While essential for some signaling pathways, excessive ROS can lead to cellular damage. Research on glucosamine (GlcN) has shown that it can induce ROS production in a concentration-dependent manner in human microvascular endothelial cells (HMEC-1). nih.govresearchgate.net

While some studies indicate that glucosamine itself has low direct antioxidant scavenging activity, it may act as an indirect antioxidant. nih.gov Research suggests that glucosamine can induce the expression of nuclear factor erythroid-2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of endogenous antioxidant enzymes. nih.govresearchgate.net However, specific data on the upregulation of superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) by D-glucosamine 2-sulfate sodium salt is not extensively detailed in the provided search results.

Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components, playing a crucial role in cellular homeostasis. Studies have shown that glucosamine (GlcN) can activate autophagy in normal human chondrocytes. nih.gov This activation is indicated by a dose-dependent increase in the LC3-II/LC3-I ratio, a key marker of autophagosome formation. nih.gov The induction of autophagy in chondrocytes is considered a cell-protective mechanism that may help in maintaining cartilage health. researchgate.net Interestingly, the induction of autophagy in chondrocytes has been linked to increased expression of cartilage matrix components like type II collagen and suppression of matrix-degrading enzymes. researchgate.net

| Cell Type | Compound | Observed Effect | Key Findings |

| Normal Human Chondrocytes | Glucosamine (GlcN) | Activation of autophagy nih.gov | Dose-dependent increase in LC3-II/LC3-I ratio nih.gov |

Cellular Energetics and Metabolic Pathways

D-Glucosamine 2-sulfate sodium salt, as a derivative of glucosamine, is intrinsically linked to cellular metabolic processes, particularly those involving amino sugars.

Glucosamine is a fundamental precursor in the hexosamine biosynthetic pathway (HBP). wikipedia.org This pathway is responsible for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for the production of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org D-glucosamine is naturally synthesized in the form of glucosamine-6-phosphate from fructose (B13574) 6-phosphate and glutamine, representing the initial step of the HBP. wikipedia.org By providing an exogenous source of glucosamine, it is thought that the flux through the HBP can be influenced, thereby affecting the synthesis of essential macromolecules. nih.gov Glucosamine can also be deaminated to produce fructose-6-phosphate (B1210287), which can then enter the glycolytic pathway. nih.gov

Impact on Chondrocyte Metabolism and Viability

In preclinical models, D-Glucosamine 2-sulfate and its related compound, glucosamine sulfate, have demonstrated significant effects on the metabolic activity and viability of chondrocytes, the sole cells found in healthy cartilage. Research indicates that these compounds can modulate the delicate balance between anabolic (building) and catabolic (breaking down) processes within the chondrocyte, which is often disrupted in degenerative joint conditions. The primary mechanisms involve influencing inflammatory pathways, gene expression of matrix components, and cellular stress responses.

Modulation of Inflammatory and Catabolic Pathways

A key aspect of D-Glucosamine 2-sulfate's action on chondrocytes is its ability to counteract inflammatory stimuli. In in vitro models using human chondrosarcoma cells activated with the inflammatory cytokine Interleukin-1 beta (IL-1β), D-Glucosamine 2-sulfate has been shown to reduce the expression of several key inflammatory and catabolic markers. glpbio.com This includes a down-regulation of pro-inflammatory cytokines such as IL-1β itself, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as the enzyme Cyclooxygenase-2 (COX-2). glpbio.com

Furthermore, the compound limits the expression of enzymes responsible for the degradation of the extracellular matrix, which is crucial for cartilage integrity. glpbio.com Specifically, it reduces the expression of Matrix Metalloproteinase-3 (MMP-3) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5). glpbio.com The inhibition of these catabolic enzymes is a critical step in preserving the cartilage matrix. The molecular mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and catabolism in chondrocytes. ima-press.netnih.gov By inhibiting NF-κB activation, glucosamine sulfate can decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two molecules that contribute to chondrocyte cell death and inflammation. nih.gov

| Marker | Model System | Effect of D-Glucosamine 2-sulfate | Finding Source |

| Inflammatory Markers | |||

| IL-1β, COX-2, IL-6, TNF-α | IL-1β-activated human chondrosarcoma SW1353 cells | Expression reduced at 1 μM concentration | glpbio.com |

| Matrix Degradation Markers | |||

| MMP-3, ADAMTS-5 | IL-1β-activated human chondrosarcoma SW1353 cells | Expression limited at 1 μM concentration | glpbio.com |

| MMP-1, MMP-13 | Animal models of osteoarthritis | Expression reduced (dose-dependent) | nih.gov |

| Protective Markers | |||

| TIMP-1 | Animal models of osteoarthritis | Expression increased | nih.gov |

Stimulation of Anabolic Activity

Beyond its anti-catabolic effects, D-Glucosamine 2-sulfate actively supports the anabolic functions of chondrocytes, promoting the synthesis of essential extracellular matrix components. Studies on human primary chondrocytes have shown that treatment with D-Glucosamine 2-sulfate stimulates the production of proteoglycans. glpbio.com Similarly, research on glucosamine has demonstrated an enhanced production of other critical matrix components, such as aggrecan and Type II collagen. nih.gov It also increases the production of hyaluronic acid in synovium explants. nih.gov This anabolic effect is crucial for repairing and maintaining the structural integrity of cartilage.

| Activity | Model System | Effect of Glucosamine / Derivatives | Finding Source |

| Matrix Synthesis | |||

| Proteoglycan Production | Human primary chondrocytes | Stimulated at 10 μg/mL | glpbio.com |

| Type II Collagen & Aggrecan | Chondrocyte culture | Production enhanced | nih.gov |

| Hyaluronic Acid Production | Synovium explants | Increased | nih.gov |

| Cellular Function | |||

| Adhesion to Fibronectin | Human primary chondrocytes | Stimulated at 50 μM | glpbio.com |

Influence on Cellular Stress and Viability

The viability of chondrocytes is paramount for cartilage health, and preclinical studies suggest that glucosamine sulfate can protect these cells from apoptosis (programmed cell death). By inhibiting inflammatory mediators like IL-1β and TNF-alpha, glucosamine helps to prevent chondrocyte apoptosis. nih.gov A pharmacoproteomic analysis of human articular chondrocytes treated with glucosamine sulfate under inflammatory stress (induced by IL-1β) revealed complex changes in the cellular proteome. nih.gov

### 5. Preclinical In Vivo Research and Animal Model Studies

Preclinical in vivo research utilizing various animal models has been instrumental in elucidating the potential biological effects, pharmacokinetics, and metabolism of D-glucosamine 2-sulfate sodium salt. These studies provide foundational knowledge for its proposed therapeutic applications.

#### 5.1. Animal Models for Investigating Biological Effects

A variety of animal models have been employed to investigate the in vivo effects of glucosamine sulfate, particularly in the context of osteoarthritis (OA).

##### 5.1.1. Studies in Spontaneous and Induced Osteoarthritis Models (e.g., STR/ort mice, rabbit models)

Animal models of osteoarthritis are crucial for evaluating potential disease-modifying agents. These models can be broadly categorized as either spontaneous, where the disease develops naturally with age, or induced, where surgical or chemical methods are used to initiate joint degeneration.

In a study using a canine model where osteoarthritis was induced by anterior cruciate ligament transection (ACLT), the effects of both intra-articular and oral administration of glucosamine sulfate were assessed. After an 8-week treatment period, histological examination of the knee joints revealed a significant reduction in signs of OA in the groups receiving glucosamine sulfate compared to placebo. nih.gov The efficacy was quantified using the modified Mankin score, a system for grading the severity of cartilage lesions.

##### 5.1.2. Assessment of Cartilage Homeostasis in Vivo

The primary rationale for using glucosamine sulfate in the context of joint health is its potential role in maintaining cartilage homeostasis. Cartilage is a dynamic tissue, and its health depends on a balance between anabolic (synthesis) and catabolic (breakdown) processes. In osteoarthritis, this balance shifts towards degradation.

Glucosamine is a natural precursor for the synthesis of glycosaminoglycans (GAGs), which are essential components of the cartilage matrix. scispace.comdrugbank.com The administration of exogenous glucosamine sulfate is theorized to provide the necessary building blocks to support cartilage repair and slow down degenerative processes. drugbank.comnsw.gov.au In vivo studies have shown that glucosamine has a particular affinity for cartilaginous tissues. nih.gov

Research in animal models has demonstrated that glucosamine sulfate can stimulate the synthesis of proteoglycans and hyaluronic acid, key molecules for maintaining the structural integrity and viscoelastic properties of cartilage. nih.gov Furthermore, some studies suggest that glucosamine sulfate may exert anti-catabolic effects by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the cartilage matrix. nih.gov

#### 5.2. Pharmacokinetic and Metabolic Fate in Animal Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of D-glucosamine 2-sulfate is crucial for interpreting its biological effects. Pharmacokinetic studies have been conducted in several animal species.

##### 5.2.1. Absorption and Distribution in Experimental Animals (e.g., rats, dogs, horses)

Studies using radiolabeled glucosamine have provided insights into its absorption and distribution. After oral administration in dogs, [14C]-glucosamine was found to be rapidly and almost completely absorbed from the gastrointestinal tract. popline.org The absorbed radioactivity was then distributed throughout the body, with some organs, including the liver, kidneys, and articular cartilage, showing active uptake. popline.orgepa.gov In most other tissues, the distribution appeared to be a result of passive diffusion from the plasma. popline.org

Pharmacokinetic studies in dogs have shown that after oral administration, glucosamine hydrochloride is absorbed relatively quickly, with a bioavailability of approximately 12%. researchgate.netnih.gov In horses, oral administration of glucosamine hydrochloride also resulted in absorption, with a mean maximum plasma concentration (Cmax) of 10.6 µg/mL reached at a Tmax of 2.0 hours. nih.gov A follow-up study in horses comparing glucosamine sulfate with glucosamine hydrochloride found higher synovial fluid concentrations with the sulfate form. wikipedia.org

Interactive Data Table: Pharmacokinetic Parameters of Glucosamine in Different Animal Species

The following table summarizes key pharmacokinetic parameters of glucosamine from various preclinical studies.

| Animal Species | Glucosamine Form | Route of Administration | Key Findings | Citation |

|---|---|---|---|---|

| Dog | [14C]-Glucosamine Sulfate | Oral | Rapid and almost complete absorption from the gastrointestinal tract. Active uptake in liver, kidney, and articular cartilage. | popline.org |

| Dog | Glucosamine Hydrochloride | Oral | Mean bioavailability of approximately 12%. | researchgate.netnih.gov |

| Horse | Glucosamine Hydrochloride | Oral | Mean Cmax of 10.6 µg/mL and mean Tmax of 2.0 hours. | nih.gov |

| Horse | Glucosamine Sulfate vs. Hydrochloride | Oral | Higher synovial fluid concentration with the sulfate preparation. | wikipedia.org |

##### 5.2.2. Metabolism through Amino Sugar Pathways

Once absorbed, glucosamine enters the body's natural metabolic pathways for amino sugars. Glucosamine is a fundamental building block for the biosynthesis of all nitrogen-containing sugars. wikipedia.org The primary pathway is the hexosamine biosynthesis pathway, where glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine. wikipedia.org This is the initial step for producing a range of important macromolecules.

The end product of this pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is a crucial precursor for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org These molecules are vital for the structure and function of various tissues, including articular cartilage, tendons, ligaments, and synovial fluid. scispace.com In essence, exogenous glucosamine can supplement the endogenous pool of this essential precursor, potentially enhancing the synthesis of these critical structural components.

##### 5.2.3. Role of Sulfate Moiety and Inorganic Sulfur in Biological Activity

The sulfate component of glucosamine sulfate is believed to play a significant role in its biological activity. Sulfur is an essential nutrient for the stabilization of the connective tissue matrix. scispace.com It has been proposed that the sulfate provided by glucosamine sulfate contributes to its therapeutic benefits. scispace.comresearchgate.net This has led to the suggestion that glucosamine sulfate may be a more effective form for supplementation compared to non-sulfated forms like glucosamine hydrochloride. scispace.comnsw.gov.au

The sulfate group is essential for the synthesis of sulfated glycosaminoglycans, which are critical for the function of cartilage. researchgate.net Studies have indicated that glucosamine sulfate may be more effective than glucosamine hydrochloride at inhibiting gene expression associated with cartilage breakdown. researchgate.net The differences in pharmacological and pharmacokinetic profiles between the two forms might be attributed to the increase in sulfate concentrations following the administration of glucosamine sulfate. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| D-Glucosamine 2-sulfate sodium salt |

| Glucosamine sulfate |

| Glucosamine hydrochloride |

| [14C]-glucosamine |

| Glucosamine-6-phosphate |

| Uridine diphosphate N-acetylglucosamine |

Preclinical in Vivo Research and Animal Model Studies

Tissue-Level Effects and Histological Assessments in Animal Studies

Currently, there is a lack of published animal studies that specifically assess the tissue-level effects and histological changes following the administration of D-Glucosamine 2-sulfate sodium salt. While research on other forms of glucosamine (B1671600), such as glucosamine sulfate (B86663), has explored effects on cartilage and synovial tissues in models of osteoarthritis, this data cannot be reliably attributed to the 2-sulfate isomer. Histological assessments, which would involve microscopic examination of tissues like cartilage, bone, and synovium to look for changes in cell structure, matrix integrity, or inflammatory cell infiltration, have not been documented for this specific compound in the available literature.

Without such studies, it is not possible to provide a data-driven account of the compound's effects on tissue morphology or its potential to modulate pathological changes in animal models of disease.

Structure Activity Relationships Sar and Derivative Research

Conformational Analysis and Dynamics

The conformation and dynamic behavior of the pyranose ring in D-glucosamine 2-sulfate are key determinants of its interactions with biological targets.

The six-membered pyranose ring of monosaccharides is not planar but exists in various non-planar conformations, primarily the stable "chair" forms and more flexible "boat" and "skew-boat" forms. nih.gov The flexibility of the pyranose ring, known as puckering, is a major source of conformational diversity in carbohydrates. researchgate.netresearchgate.net This puckering occurs on a microsecond timescale and beyond, which is at the edge of what can be typically simulated using standard molecular dynamics. nih.gov

The most common and stable conformation for the pyranose ring is the chair (C) pucker, though other forms like boat (B), skew-boat (S), half-chair (H), and envelope (E) can also be adopted. nih.gov The Cremer-Pople (C-P) parameters are used to quantitatively describe the ring's pucker, defining its extent and nature. nih.gov For most glucosamine (B1671600) derivatives, the 4C1 chair conformation is predominant. However, transitions between different puckering states can occur, and the energy landscape of these transitions is critical for molecular recognition and function. researchgate.netnih.gov Enhanced sampling molecular dynamics simulations are often employed to probe these ring conformations and their thermodynamic stability. researchgate.net

Table 1: Common Pyranose Ring Conformations

| Conformation | Description | Relative Stability |

|---|---|---|

| Chair (4C1, 1C4) | The most stable form, with minimized steric and torsional strain. | High |

| Boat (B) | A more flexible but higher-energy conformation. | Low |

| Skew-Boat (S) | An intermediate conformation between boat and chair forms. | Low |

| Half-Chair (H) | A transition state conformation between chair and boat/skew forms. | Very Low |

| Envelope (E) | A conformation where one atom is out of the plane of the other five. | Low |

The position and degree of sulfation have a profound impact on the molecular conformation and dynamics of glycosaminoglycans (GAGs) and their constituent monosaccharides. nih.govrsc.organnualreviews.org Sulfation is a complex post-translational modification that can occur at various positions on the GAG backbone, creating specific "sulfation codes" that modulate interactions with proteins and other molecules. annualreviews.orgbiorxiv.org

Studies on chondroitin (B13769445) sulfate (B86663) have shown that chemical changes, such as sulfation, induce larger conformational changes than variations in physicochemical parameters like pH or temperature. rsc.org The presence of sulfate groups affects the functional properties of GAGs, and even subtle variations in sulfation patterns can lead to significant changes in biological activity. nih.gov For example, the ratio of 4-sulfation to 6-sulfation in chondroitin sulfate is a critical regulator of processes in brain development and aging. biorxiv.org Therefore, the specific placement of the sulfate group at the 2-position of D-glucosamine is a key determinant of its unique conformational properties and subsequent biological function.

Design and Synthesis of D-Glucosamine 2-sulfate sodium salt Derivatives

The synthesis of D-glucosamine derivatives with tailored properties is a key area of research aimed at improving biological efficacy and exploring new therapeutic applications.

Chemical synthesis allows for the creation of diverse libraries of sulfated D-glucosamine analogues that can be screened for enhanced biological activities, such as promoting cell proliferation. nih.gov Synthetic chemistry is essential for producing fragments of heparin and heparan sulfate with defined molecular structures, which helps in understanding the biological significance of specific modifications, such as at the O6 position. researchgate.net

One strategy involves the one-pot synthesis of D-glucosamine building blocks, which can then be used to assemble more complex oligomers with programmed modifications. rsc.org Another approach focuses on modifying the amino group of glucosamine through N-alkylation and quaternisation. nih.gov Studies have shown that these modifications, as well as the position of the amino group, can significantly impact the biological activity, such as the antifungal properties of the resulting derivatives. nih.gov These strategies aim to create new biocides that are more effective and environmentally acceptable. nih.gov

The biological promiscuity of glycosaminoglycans like heparin and heparan sulfate is rooted in the heterogeneity of their molecular structure, particularly the degree and position of O-sulfation on D-glucosamine units. researchgate.net The specific pattern of sulfation acts as a code, dictating the molecule's interaction with a wide range of proteins and thus regulating numerous biological processes. annualreviews.org

For example, the 3-O-sulfation of N-sulfated glucosamine is a critical event in the biosynthesis of heparin, giving rise to the antithrombin-binding sequence that is largely responsible for its anticoagulant activity. researchgate.net Similarly, the presence of sulfate groups at the C6 position of glucosamine residues is crucial for the binding of certain proteins. nih.gov The introduction of a sulfate group at the 2-position of D-glucosamine, as in D-glucosamine 2-sulfate, creates a unique structural motif that influences its biological function, distinguishing it from other glucosamine derivatives sulfated at different positions (e.g., 3-O, 4-O, or 6-O). nih.govglpbio.com The precise location of the sulfate group affects the molecule's charge distribution, conformational preferences, and ability to form specific hydrogen bonds, all of which are critical for its molecular function.

Computational Modeling in SAR Studies

Computational modeling has become an indispensable tool for investigating the structure-activity relationships of carbohydrates, including sulfated glucosamine derivatives. acs.orgmdpi.com These methods provide insights into molecular structure, dynamics, and interactions that can be challenging to obtain through experimental techniques alone.

Quantitative Structure-Activity Relationship (QSAR) models are also employed to correlate the chemical structure of compounds with their biological activity. mdpi.com In the context of sulfated GAGs, computational studies are crucial for developing and validating molecular dynamics force fields that can accurately model the complex electrostatic interactions introduced by sulfate groups. acs.orgresearchgate.net Recent work has focused on benchmarking different force fields against high-level quantum mechanical calculations to improve the accuracy of GAG simulations. acs.orgresearchgate.net Such validated computational models are essential for understanding how sulfation patterns dictate interactions with ions and proteins, ultimately driving biological function and providing a rational basis for the design of new derivatives. researchgate.net

Table 2: Computational Approaches in SAR of Sulfated Glucosamines

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying conformational flexibility, ring puckering, and interactions with solvent and ions. researchgate.netnih.gov | Provides detailed information on the dynamic behavior and conformational landscape of the molecule. nih.gov |

| Quantum Mechanics (QM) | Calculating accurate energies of different conformations and reaction pathways. | Offers high-accuracy benchmarks for developing and validating force fields. nih.gov |

| Force Field Development | Creating accurate models to simulate the behavior of sulfated carbohydrates. acs.orgresearchgate.net | Crucial for reliable predictions of molecular interactions and properties in complex biological systems. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Relating structural features to biological activity to predict the potency of new derivatives. mdpi.com | Enables the design of molecules with enhanced or specific biological functions. mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of glucosamine derivatives to protein targets. nih.gov | Helps to understand the molecular basis of biological activity and to screen for potential inhibitors. nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Transitions

Molecular dynamics (MD) simulations serve as a computational microscope to observe and understand the behavior of molecules over time. For D-Glucosamine 2-sulfate, these simulations provide critical insights into its flexibility, its preferred shapes (conformations), and its interactions with the surrounding environment, particularly water.

Research into the broader family of sulfated glycosaminoglycans (GAGs), of which sulfated glucosamine is a fundamental building block, reveals key principles applicable to this specific compound. MD studies on related molecules like chondroitin sulfate (CS) disaccharides show that the position and presence of sulfate groups dramatically influence the molecule's flexibility and the energy required to change its shape. nih.govnih.gov For instance, simulations indicate that increasing the level of sulfation leads to a more rugged energy landscape, suggesting that specific conformations become more stabilized. nih.gov The 6-sulfate group on a galactose unit (GalNAc6S) has been shown to confer significantly more conformational dynamism than a 4-sulfate group. nih.gov

These computational studies analyze trajectories for key properties like torsional angles (phi and psi), hydrogen bonding patterns, and interactions with water molecules. nih.gov In sulfated oligosaccharides, the negatively charged sulfate groups lead to high levels of hydration, which can remain even when the molecule binds to a protein. mdpi.com This dynamic interplay between the molecule's structure and its hydration shell is fundamental to its biological recognition. While direct, extensive MD simulation data for the isolated D-Glucosamine 2-sulfate sodium salt is not abundant in public literature, the principles derived from its parent family of sulfated carbohydrates provide a strong framework for understanding its dynamic behavior.

| Parameter | Description | Significance for D-Glucosamine 2-sulfate |

|---|---|---|

| Torsional Angles (Phi/Psi) | Rotation around the glycosidic bonds that link sugar units. | Determines the overall 3D shape and flexibility of oligosaccharides containing this unit. |

| Hydrogen Bonding | Intra- and intermolecular non-covalent bonds involving hydrogen. | Stabilizes specific conformations and mediates interactions with water and proteins. nih.gov |

| Conformational Energy Landscape | A map of the potential energy of the molecule as a function of its conformation. | Reveals the most stable (low-energy) shapes and the energy barriers between them. Sulfation increases landscape ruggedness. nih.gov |

| Hydration Shell Analysis | Study of the water molecules immediately surrounding the solute. | The sulfate group strongly influences the local water structure, which is critical for recognition and binding events. mdpi.com |

In Silico Prediction of Ligand-Receptor Interactions

In silico methods are computational techniques that predict the binding between a small molecule (ligand), such as D-Glucosamine 2-sulfate, and a biological macromolecule (receptor), typically a protein. These approaches are vital for identifying potential biological targets and elucidating binding mechanisms.

Molecular Docking: This technique computationally places the ligand into the binding site of a receptor to predict its preferred orientation and binding affinity. A recent study performed molecular docking of glucosamine sulfate with several proteins implicated in osteoarthritis, including matrix metalloproteinases (MMP-3, MMP-9) and interleukin-4 (IL-4). nih.gov The results indicated good binding affinity and stable molecular interactions, suggesting potential inhibitory effects. nih.gov Although this study focused on glucosamine sulfate generally, the principles are directly applicable to the 2-sulfate isomer, where the charged sulfate group would be a key driver of electrostatic and hydrogen-bonding interactions within a protein's binding pocket. Docking studies on other sulfated glycans have similarly shown that they can competitively inhibit the binding of proteins to their natural binding partners. nih.gov

Binding Site Prediction: Computational tools can also predict which amino acid residues in a receptor are critical for ligand interaction. These methods often rely on identifying residues that are conserved across related proteins from different species, as these are likely to be functionally important. nih.gov For D-Glucosamine 2-sulfate, such methods would predict interactions with positively charged amino acids (like arginine and lysine) and hydrogen bond donors/acceptors in the receptor's binding site.

The table below summarizes findings from a docking study of glucosamine sulfate with osteoarthritis-related proteins, illustrating the type of data generated from such in silico predictions.

| Target Protein | Biological Role | Predicted Interaction |

|---|---|---|

| Matrix Metalloproteinase-3 (MMP-3) | Enzyme involved in cartilage degradation | Good binding affinity and stable interactions |

| Matrix Metalloproteinase-9 (MMP-9) | Enzyme involved in tissue remodeling | Good binding affinity and stable interactions |

| Interleukin-4 (IL-4) | Cytokine involved in inflammation | Good binding affinity and stable interactions |

Development of Libraries for High-Throughput Screening in Glycobiology

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify molecules with a desired biological activity. bioglyco.com In glycobiology, the development of specialized compound libraries is crucial for discovering new therapeutics and research tools that target carbohydrate-related processes. nih.gov

Molecules like D-Glucosamine 2-sulfate are important components of these efforts. They can be used as building blocks for creating focused libraries of more complex sulfated oligosaccharides or as reference compounds in screening assays. The challenge in glycobiology is the immense structural diversity of carbohydrates. frontiersin.org HTS approaches help manage this complexity. nih.gov

Several HTS strategies are employed in glycobiology:

Combinatorial and Focused Libraries: Chemical synthesis methods, including click chemistry, are used to create large libraries of diverse glycan structures. bioglyco.com Focused libraries can be designed around a specific scaffold, such as glucosamine, by systematically varying the sulfation patterns and other modifications to probe for specific biological activities.

Lectin and Glycan Microarrays: These are powerful HTS platforms where numerous different glycans (or carbohydrate-binding proteins called lectins) are immobilized on a surface. nih.gov These arrays can then be screened to identify binding partners for sulfated molecules like D-Glucosamine 2-sulfate from complex biological samples.

Enzyme Screening: HTS is used to discover new enzymes, such as sulfatases, that act on sulfated glycans. glyxera.com This involves screening metagenomic libraries for enzymes that can modify or cleave specific substrates. Such enzymes are invaluable tools for the structural analysis and functional characterization of sulfated compounds. glyxera.com

The development of these libraries and screening methods is advancing the field by enabling the identification of new glycan-based drug candidates and improving our understanding of the roles of sulfated glycans in health and disease. bioglyco.comfrontiersin.org

| HTS Method | Principle | Relevance to D-Glucosamine 2-sulfate |

|---|---|---|

| Compound Library Screening | Testing large, diverse sets of molecules for activity against a biological target. bioglyco.com | Libraries can include D-Glucosamine 2-sulfate derivatives to find inhibitors of enzymes or protein-protein interactions. |

| Glycan Microarrays | Immobilizing a wide array of different glycans on a chip to screen for binding interactions. nih.gov | Can be used to identify proteins that specifically bind to D-Glucosamine 2-sulfate or related structures. |

| Functional Metagenomic Screening | Screening genetic material from environmental samples to find novel enzymes. glyxera.com | Can identify new sulfatases or sulfotransferases that act on glucosamine-2-sulfate, aiding in its study and modification. glyxera.com |

| Phage Display | Using bacteriophages to display vast libraries of peptides or antibodies to find binders to a target. oup.com | Can identify peptide mimics of D-Glucosamine 2-sulfate or antibodies that recognize it. oup.com |

Biomolecular Interactions and Complex Systems Research

Interactions with Glycosaminoglycans and Proteoglycans

The integrity and function of articular cartilage are heavily reliant on the complex interplay between its cellular and extracellular components. Among the most crucial molecules within the extracellular matrix (ECM) are glycosaminoglycans (GAGs) and proteoglycans, which provide cartilage with its characteristic resilience and compressive strength. D-Glucosamine 2-sulfate sodium salt, as a derivative of the naturally occurring amino sugar glucosamine (B1671600), is an area of active investigation for its potential role in modulating the synthesis and function of these vital macromolecules.

Influence on Hyaluronic Acid and Chondroitin (B13769445) Sulfate (B86663) Structure and Function

D-Glucosamine 2-sulfate sodium salt is a fundamental building block for the biosynthesis of GAGs, including hyaluronic acid and chondroitin sulfate. nih.gov Hyaluronic acid, a non-sulfated GAG, is a major component of synovial fluid, providing lubrication and shock absorption to the joints. nih.govnih.govresearchgate.net Chondroitin sulfate, a sulfated GAG, is a key structural component of aggrecan, the primary proteoglycan in articular cartilage, responsible for its osmotic properties and resistance to compression. wikipedia.orgresearchgate.net

Research indicates that exogenous glucosamine can influence the production of these critical molecules. In vitro studies using human osteoarthritic synovium explants have demonstrated that glucosamine hydrochloride (GlcN-HCl) can significantly increase the production of hyaluronic acid. nih.govnih.govresearchgate.net This suggests that providing the necessary precursors can stimulate the anabolic processes within the joint tissues. While these studies did not use D-Glucosamine 2-sulfate sodium salt specifically, the underlying principle of supplying a key substrate for GAG synthesis is relevant.

Interactive Table 1: Studies on the Influence of Glucosamine on Hyaluronic Acid and Proteoglycan Production

| Study Type | Model | Compound(s) | Key Findings | Reference(s) |

| In vitro | Human Osteoarthritic Synovium Explants | Glucosamine hydrochloride (GlcN-HCl) | Significantly increased hyaluronic acid production. | nih.govnih.govresearchgate.net |

| In vitro | Human Primary Chondrocytes | D-Glucosamine-2-sulfate (GlcN-2S) | Stimulated proteoglycan production at a dose of 10 μg/mL. | glpbio.comglpbio.com |

| In vitro | Bovine Articular Cartilage Explants | Glucosamine (GLN) and Chondroitin Sulfate (CS) | Combination repressed IL-1-induced MMP-3, MMP-13, and Agg-1 transcripts. | nih.gov |

Synergistic Effects with Chondroitin Sulfate in Preclinical Models

The combination of glucosamine and chondroitin sulfate has been a focal point of preclinical research into joint health. Numerous studies in animal models have suggested a synergistic relationship between these two compounds, where their combined effect is greater than the sum of their individual effects. nih.govnih.govresearchgate.net

A systematic review of preclinical studies from 2000 to 2021 revealed that while there was significant heterogeneity in experimental designs, approximately half of the evaluated studies reported positive effects on cartilage status and a reduction in biochemical markers of degradation when glucosamine and chondroitin sulfate were used in combination. nih.govnih.govresearchgate.net These beneficial effects were more pronounced with pre-emptive administration, higher doses, and in multi-modal therapeutic approaches. nih.govnih.govresearchgate.net

In a study on bovine articular cartilage explants challenged with interleukin-1 (IL-1), a pro-inflammatory cytokine, the combination of glucosamine and chondroitin sulfate was more effective at repressing the gene expression of matrix-degrading enzymes like matrix metalloproteinase-3 (MMP-3), MMP-13, and aggrecanase-1 than either compound alone. nih.gov This suggests a cooperative mechanism in mitigating the catabolic processes that lead to cartilage breakdown. Another study reported that the co-administration of glucosamine hydrochloride and a low molecular weight sodium chondroitin-4-sulfate resulted in a significantly greater increase in GAG production (96.6%) compared to either agent administered alone (32% for each). thieme-connect.de

Interactive Table 2: Preclinical Studies on the Synergistic Effects of Glucosamine and Chondroitin Sulfate

| Animal Model | Key Findings | Reference(s) |

| Systematic Review of various animal models | Positive effects on cartilage and reduced degradation markers in about 50% of studies. | nih.govnih.govresearchgate.net |

| Bovine Articular Cartilage Explants | Combination repressed IL-1-induced expression of MMP-3, MMP-13, and Agg-1. | nih.gov |

| Rabbit Osteoarthritis Model | Combination showed a significant structure-modifying effect on cartilage. | thieme-connect.de |

| Broiler Chicken Model | Combination improved the structure of the locomotor system (bones and joints). | nih.gov |

Binding Studies with Proteins and Enzymes

The biological activity of a compound is often mediated through its interaction with specific proteins and enzymes. Understanding these interactions is crucial for elucidating the mechanisms of action of D-Glucosamine 2-sulfate sodium salt at a molecular level.

Investigation of Protein-Compound Interactions

The binding of a compound to plasma proteins can significantly influence its pharmacokinetic profile, including its distribution and availability at the target site. A study investigating the protein binding of [14C]glucosamine in human and mouse plasma, as well as in human synovial fluid, found no measurable protein binding. nih.gov This indicates that the pharmacologically active, unbound fraction of glucosamine in the plasma is essentially 100%. nih.gov This lack of protein binding suggests that glucosamine can readily diffuse into tissues, including the synovial fluid of the joints.

While plasma protein binding appears to be negligible, the interaction of D-Glucosamine 2-sulfate sodium salt with extracellular matrix proteins is an area of interest. One in vitro study demonstrated that treating human primary chondrocytes with D-Glucosamine-2-sulfate (GlcN-2S) stimulated their adhesion to fibronectin at a concentration of 50 μM. glpbio.comglpbio.com Fibronectin is a key adhesive glycoprotein (B1211001) in the ECM, and this interaction could potentially influence chondrocyte behavior and matrix organization.

Modulation of Enzyme Activities in Cellular Processes

A significant body of research points to the ability of glucosamine and its derivatives to modulate the activity of enzymes involved in the inflammatory and degradative pathways of cartilage metabolism. In vitro studies have shown that D-Glucosamine-2-sulfate (GlcN-2S) can reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) in IL-1β-activated human chondrosarcoma cells. glpbio.com

Furthermore, GlcN-2S has been shown to limit the expression of matrix metalloproteinase-3 (MMP-3) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), both of which are key enzymes responsible for the degradation of proteoglycans and other matrix components. glpbio.com In bovine articular cartilage explants, glucosamine was effective in suppressing the IL-1-induced mRNA expression of MMP-13, aggrecanase-1 (ADAMTS-4), and aggrecanase-2 (ADAMTS-5). nih.gov The combination of glucosamine and chondroitin sulfate has been shown to repress the upregulation of MMP-3, MMP-13, and Agg-1 transcripts by at least six-fold. nih.gov

Interactive Table 3: Enzymes Modulated by D-Glucosamine 2-sulfate and its Derivatives

| Enzyme/Protein | Effect | Cell/Tissue Model | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Reduced Expression | IL-1β-activated human chondrosarcoma SW1353 cells | glpbio.com |

| Matrix Metalloproteinase-3 (MMP-3) | Limited Expression | IL-1β-activated human chondrosarcoma SW1353 cells | glpbio.com |

| ADAMTS-5 | Limited Expression | IL-1β-activated human chondrosarcoma SW1353 cells | glpbio.com |

| MMP-13, Aggrecanase-1, Aggrecanase-2 | Suppressed IL-1-induced mRNA expression | Bovine articular cartilage explants | nih.gov |

| MMP-9 and TIMP-2 | Modulated gene expression | Broiler femur articular cartilage | nih.gov |

Biomolecule Labeling Applications of D-Glucosamine 2-sulfate sodium salt

The ability to track the metabolic fate of a compound within a biological system is a powerful tool in research. Labeled molecules, often with radioactive or stable isotopes, allow scientists to follow the absorption, distribution, metabolism, and excretion of a substance.

While specific studies detailing the use of isotopically labeled D-Glucosamine 2-sulfate sodium salt for biomolecule labeling are not extensively reported in the readily available literature, the principle has been demonstrated with other forms of glucosamine. For instance, glucosamine labeled with carbon-13 has been used to trace its path from oral administration to its incorporation into the joint cartilage of dogs. This type of study provides direct evidence that the administered compound reaches its target tissue and is utilized in the synthesis of new matrix components.

Given that D-Glucosamine 2-sulfate sodium salt is a monosaccharide and a precursor for GAGs, it is a suitable candidate for isotopic labeling. Such labeled compounds could be invaluable in research for:

Quantifying the uptake and incorporation of D-Glucosamine 2-sulfate into specific GAGs like heparan sulfate and chondroitin sulfate.

Elucidating the metabolic pathways of this specific glucosamine salt.

Visualizing the distribution of the compound within different tissues and cellular compartments.